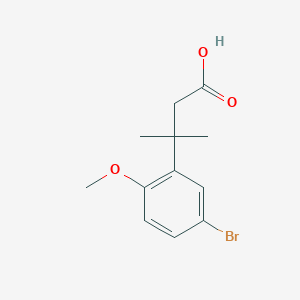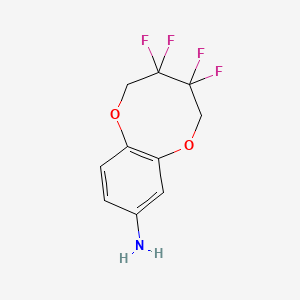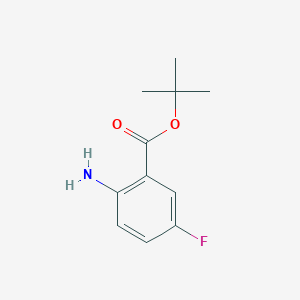
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid: 3-(5-bromo-2-methoxyphenyl)propionic acid , is an organic compound with the chemical formula C10H11BrO3. It belongs to the class of phenylpropanoic acids and is commonly used in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes: The synthesis of 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid involves several steps. One common synthetic route is through the reaction of 5-bromo-2-methoxybenzaldehyde with malonic acid in the presence of a base. The resulting product is then decarboxylated to yield the desired compound.
Reaction Conditions:Starting Material: 5-bromo-2-methoxybenzaldehyde
Reagents: Malonic acid, base (e.g., sodium hydroxide)
Conditions: Reflux in a suitable solvent (e.g., ethanol or methanol)
Industrial Production Methods: Industrial production methods may vary, but the synthetic route described above can be adapted for large-scale production.
Análisis De Reacciones Químicas
Reactions: 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The bromine atom can be substituted with other functional groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation leads to carboxylic acids, while reduction yields alcohols.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to drug design and bioactive compounds.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the synthesis of specialized materials.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid is unique in its structure, similar compounds include:
5-Bromo-2-methoxypyridine: Used as a building block in organic synthesis.
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid: A closely related compound with a different double bond position.
Propiedades
Fórmula molecular |
C12H15BrO3 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,7-11(14)15)9-6-8(13)4-5-10(9)16-3/h4-6H,7H2,1-3H3,(H,14,15) |
Clave InChI |
LXIGQTJJBLBZGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)C1=C(C=CC(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)

![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)





![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)


